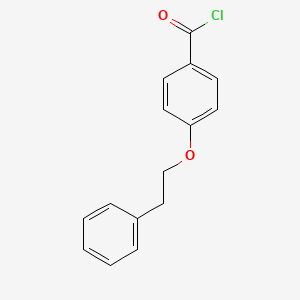

4-(2-Phenylethoxy)benzoyl chloride

Description

Contextualizing Aromatic Acyl Halides within Advanced Organic Synthesis

Aromatic acyl halides, particularly acyl chlorides, are fundamental reagents in advanced organic synthesis. google.comacs.org Their utility stems from the high electrophilicity of the carbonyl carbon, which is readily attacked by a wide array of nucleophiles. ijstm.com This reactivity makes them superior acylating agents compared to their corresponding carboxylic acids. The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. ijstm.com

This reactivity is harnessed in numerous pivotal transformations, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with primary and secondary amines to yield amides. chemicalbook.com

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. sigmaaldrich.comlibretexts.org

These reactions are foundational in the synthesis of a multitude of commercial products, including pharmaceuticals, agrochemicals, polymers, and dyes. libretexts.orgwikipedia.org The ability to introduce a substituted aromatic ring via an acyl chloride allows chemists to tune the steric and electronic properties of a target molecule, influencing its biological activity, material properties, or color.

The general structure and properties of acyl halides are summarized below.

| Property | Description |

| General Formula | R-CO-X (where R is an aryl group and X is a halogen, typically Cl) |

| Key Functional Group | Acyl Halide (-COX) |

| Reactivity | Highly reactive towards nucleophiles due to the electrophilic carbonyl carbon and the good leaving group ability of the halide. ijstm.com |

| Primary Use | Acylating agents to introduce the R-CO- group into other molecules. acs.org |

Significance of 4-(2-Phenylethoxy)benzoyl Chloride as a Synthetic Intermediate

This compound (CAS Number: 756478-86-1) is a specific substituted benzoyl chloride that serves as a valuable synthetic intermediate. acs.org Its structure features a benzoyl chloride unit substituted at the 4-position with a phenylethoxy group [-O-CH₂-CH₂-C₆H₅]. This unique combination of a reactive acyl chloride and a bulky, flexible phenylethoxy tail makes it a strategic building block for creating complex molecules.

The significance of this compound lies in its ability to introduce the entire 4-(2-phenylethoxy)benzoyl moiety in a single step. This is particularly useful in the synthesis of pharmaceuticals and advanced materials where specific lipophilic and aromatic interactions are desired. For instance, the related compound, 4-phenoxybenzoyl chloride, is a crucial intermediate in the synthesis of the targeted cancer therapy drug, Ibrutinib. google.com By analogy, this compound is a prime candidate for use in medicinal chemistry discovery programs and in the development of novel polymers. Its precursor, 4-(2-Phenylethoxy)benzoic acid, is readily synthesized, ensuring the accessibility of the final acyl chloride. epo.org

The standard method for its preparation involves the reaction of 4-(2-phenylethoxy)benzoic acid with a chlorinating agent, a common and well-established transformation in organic chemistry.

Typical Synthesis of this compound:

C₆H₅CH₂CH₂OC₆H₄COOH + SOCl₂ → C₆H₅CH₂CH₂OC₆H₄COCl + SO₂ + HCl

In this representative reaction, 4-(2-phenylethoxy)benzoic acid is treated with thionyl chloride to yield the desired acyl chloride.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 756478-86-1 acs.org |

| Molecular Formula | C₁₅H₁₃ClO₂ acs.org |

| Molecular Weight | 260.72 g/mol acs.org |

| Appearance | Typically a solid or oil, consistent with other benzoyl chlorides. |

Current Research Trajectories and Future Directions for Aromatic Acyl Chlorides

The chemistry of aromatic acyl chlorides is an active area of research, with several key trends shaping its future direction. While traditional synthesis methods, such as using thionyl chloride or oxalyl chloride, are robust, they often generate stoichiometric amounts of corrosive byproducts. google.com Consequently, a major research thrust is the development of greener and more efficient catalytic methods.

Current research trajectories include:

Novel Catalytic Systems: Researchers are exploring new catalysts for Friedel-Crafts acylation to replace traditional Lewis acids like AlCl₃, which are often required in large amounts and are sensitive to moisture. ijstm.comnumberanalytics.com Emerging catalysts include zeolites, ionic liquids, and various metal triflates that are more recoverable and environmentally benign. sigmaaldrich.comnumberanalytics.com

Milder Reaction Conditions: There is a significant push towards developing methods for generating and using acyl chlorides under milder conditions to improve compatibility with sensitive functional groups. This includes novel activation methods for carboxylic acids that avoid harsh reagents. sigmaaldrich.com

Photoredox Catalysis: Visible-light-mediated reactions represent a cutting-edge approach. Recent studies have shown that photoredox catalysis can enable novel transformations involving acyl groups, such as cascade reactions for building complex heterocyclic scaffolds. acs.orgacs.org

Flow Chemistry: The use of continuous flow reactors for the synthesis and subsequent reaction of acyl chlorides is gaining traction. This technology can offer better control over reaction parameters, improve safety by minimizing the accumulation of reactive intermediates, and facilitate scaling up.

Higher-Order Cycloadditions: Advanced research is exploring the use of acyl-group-containing intermediates in complex, metal-free cycloaddition reactions to construct intricate polycyclic systems, pushing the boundaries of molecular construction. rsc.org

These advancements promise to expand the synthetic utility of aromatic acyl chlorides like this compound, enabling the creation of next-generation pharmaceuticals, agrochemicals, and materials with enhanced properties and more sustainable manufacturing processes. epo.orgtosoh.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLLZNAMDISNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Phenylethoxy Benzoyl Chloride

Precursor Synthesis: 4-(2-Phenylethoxy)benzoic Acid

The construction of 4-(2-phenylethoxy)benzoic acid is a critical first step, and various synthetic strategies can be employed to achieve this. These methods primarily focus on the formation of the ether linkage and the introduction of the carboxylic acid functionality.

Strategies for Constructing the 4-(2-Phenylethoxy)phenyl Moiety

The formation of the ether bond is central to the synthesis of the precursor. Two classical and reliable methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

A common approach involves the Williamson ether synthesis , which proceeds via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com In the context of 4-(2-phenylethoxy)benzoic acid synthesis, this would typically involve the reaction of a salt of a 4-hydroxybenzoic acid ester with a 2-phenylethyl halide. For instance, methyl 4-hydroxybenzoate (B8730719) can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide (e.g., bromide or iodide) from 2-phenylethyl halide to form methyl 4-(2-phenylethoxy)benzoate. The use of a primary alkyl halide, like 2-phenylethyl bromide, is ideal for this SN2 reaction to minimize potential elimination side reactions. masterorganicchemistry.com

Alternatively, the Mitsunobu reaction offers another powerful method for forming the ether linkage. This reaction allows for the condensation of an alcohol and a pronucleophile, such as a carboxylic acid or a phenol, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method could be employed by reacting 2-phenylethanol (B73330) with a 4-hydroxybenzoic acid ester under Mitsunobu conditions.

Carboxylic Acid Functionalization Approaches

Once the 4-(2-phenylethoxy)phenyl moiety is constructed, the next step is to ensure the presence of the carboxylic acid group. If the synthesis started with a 4-hydroxybenzoic acid ester, the final step in the precursor synthesis is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification.

In an alternative strategy, the ether linkage could be formed first from a simpler phenol, such as 4-methylphenol, followed by oxidation of the methyl group to a carboxylic acid. For instance, 1-(4-methylphenoxy)-4-phenoxybenzene can be oxidized to 4-(4-phenoxyphenoxy)benzoic acid. google.com A similar approach could be envisioned for the synthesis of 4-(2-phenylethoxy)benzoic acid, where 4-(2-phenylethoxy)toluene would be oxidized to the desired benzoic acid.

Sustainability Considerations in Precursor Synthesis

The sustainability of the precursor synthesis is an important consideration. The Williamson ether synthesis, while a classic and robust method, often utilizes stoichiometric amounts of base and can generate significant salt byproducts. wikipedia.org To improve the environmental profile of this reaction, the use of catalytic amounts of a phase-transfer catalyst in a biphasic system can be employed, potentially reducing solvent usage and simplifying purification. wikipedia.org

The choice of solvent is also a critical factor in the sustainability of the synthesis. Traditional syntheses often employ volatile organic compounds (VOCs). Efforts to develop greener methodologies focus on the use of more environmentally benign solvents or even aqueous media, sometimes facilitated by surfactants to overcome solubility issues.

Chlorination Protocols for Carboxylic Acids to Acyl Chlorides

The conversion of the carboxylic acid group of 4-(2-phenylethoxy)benzoic acid to the more reactive acyl chloride is a crucial final step. This is typically achieved using a variety of chlorinating agents, ranging from classical, well-established reagents to more modern, greener alternatives.

Classical Reagents and Mechanistic Insights

Several classical reagents are widely used for the synthesis of acyl chlorides from carboxylic acids, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.ukorgsyn.org

Thionyl Chloride (SOCl₂): This is a very common reagent for this transformation. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and thus easily removed from the reaction mixture. orgsyn.orgyoutube.com The mechanism involves the initial attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by displacement of a chloride ion. This forms a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the displaced chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl. libretexts.org

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective reagent for converting carboxylic acids to acyl chlorides. chemguide.co.ukorgsyn.org The reaction produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. orgsyn.org The mechanism is thought to proceed through the formation of a chlorophosphate intermediate, which is then attacked by a chloride ion at the carbonyl carbon. chemtube3d.comyoutube.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often preferred for its milder reaction conditions and the fact that its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous. libretexts.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism with DMF catalysis involves the initial formation of the Vilsmeier reagent from oxalyl chloride and DMF. This reactive intermediate then activates the carboxylic acid, which is subsequently attacked by a chloride ion to yield the acyl chloride, regenerating the DMF catalyst. youtube.com

Emerging Green Chemistry Approaches for Acid Chloride Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of acyl chlorides, aiming to reduce the use of hazardous reagents and minimize waste.

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent has emerged as a mild and efficient alternative for the conversion of carboxylic acids to acyl chlorides. wikipedia.orgmdma.ch The reaction can be carried out under neutral conditions, often in the presence of a tertiary amine base like triethylamine. mdma.ch The byproducts are typically solid triazine derivatives, which can be removed by filtration, simplifying the workup procedure. mdma.chsciencemadness.org The use of cyanuric chloride avoids the formation of corrosive gaseous byproducts like HCl and SO₂. wikipedia.orgwikipedia.org

Immobilized Catalysts: Another green approach involves the use of immobilized catalysts for the acylation reaction. For example, a catalyst can be immobilized on a solid support, allowing for easy separation and recycling after the reaction. This reduces catalyst waste and simplifies the purification of the acyl chloride product.

The selection of a particular synthetic route and chlorination protocol will depend on various factors, including the scale of the synthesis, the desired purity of the final product, cost considerations, and, increasingly, the environmental impact of the chosen methodology. The development of greener synthetic pathways for compounds like 4-(2-phenylethoxy)benzoyl chloride is an ongoing area of research, driven by the principles of sustainable chemistry.

Solvent-Free Reaction Environments

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions, simplifying product work-up, and often lowering costs. In the context of acyl chloride synthesis, this approach involves reacting the solid carboxylic acid directly with a liquid chlorinating agent, such as thionyl chloride, which can also serve as the reaction medium.

The reaction of 4-(4-phenoxyphenoxy)benzoic acid with an excess of thionyl chloride and a catalytic amount of DMF to produce the corresponding benzoyl chloride demonstrates a method where the reagent itself acts as the solvent. prepchem.com After the reaction, the excess thionyl chloride is removed by distillation, leaving the product. prepchem.com This methodology minimizes the use of additional organic solvents, aligning with the principles of solvent-free synthesis.

Table 1: Comparison of Solvent-Based vs. Solvent-Minimized Synthesis

| Feature | Solvent-Based Synthesis | Solvent-Minimized/Free Synthesis |

|---|---|---|

| Description | The carboxylic acid is dissolved in an inert solvent (e.g., 1,2-dichloroethane) before adding the chlorinating agent. prepchem.com | The carboxylic acid is reacted directly with an excess of the liquid chlorinating agent (e.g., thionyl chloride). prepchem.com |

| Advantages | Controlled reaction concentration; potentially better temperature management. | Reduced solvent waste; simplified purification; lower environmental impact. |

| Challenges | Solvent recovery and disposal; potential for side reactions with the solvent. | Potential for higher viscosity; may require more vigorous mixing; reagent must be easily removable. |

Environmentally Benign Reagents and Catalysis

The pursuit of greener synthetic routes for acyl chlorides focuses on replacing hazardous reagents and developing more efficient, recyclable catalytic systems. While traditional reagents like thionyl chloride and phosgene (B1210022) are highly effective, they are also toxic and corrosive.

Reagents: Oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride for converting carboxylic acids to acyl chlorides. chemicalbook.comgoogle.com It operates efficiently at or near room temperature and its byproducts (CO, CO₂, HCl) are gaseous, which can simplify purification. orgsyn.org

Catalysis: The use of catalytic N,N-dimethylformamide (DMF) is standard in these reactions. prepchem.com However, research into greener alternatives is ongoing. For other types of reactions, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid, have been shown to act as effective and environmentally benign catalysts and reaction media. nih.gov While not yet documented specifically for this compound, the application of such systems is a promising area of research for reducing the environmental footprint of the synthesis. Another approach uses hydrogen fluoride (B91410) as a catalyst for the initial acylation step in related syntheses, which produces high yields of the desired para-isomer with minimal impurities, though HF itself is extremely hazardous. google.com

Continuous Flow Methodologies for Enhanced Production Efficiency

Continuous flow chemistry, particularly using microreactors, offers substantial advantages over traditional batch processing for the synthesis of acyl chlorides. rsc.org This technology allows for superior control over reaction parameters, enhanced safety, and increased production efficiency. nih.gov

Microreactor Design and Process Intensification

Microreactors are characterized by channels with sub-millimeter dimensions, which provide a very high surface-area-to-volume ratio. beilstein-journals.org This feature enables extremely rapid heat exchange and precise temperature control, which is crucial for managing highly exothermic reactions like the chlorination of carboxylic acids.

For the synthesis of a benzoyl chloride, a microreactor system would typically involve two inlet streams: one for a solution of 4-(2-phenylethoxy)benzoic acid and another for the chlorinating agent (e.g., thionyl chloride). researchgate.net These streams converge in a micromixing zone, ensuring rapid and homogeneous mixing that is often difficult to achieve in large batch reactors. beilstein-journals.org The reaction then proceeds as the mixture flows through a residence time channel, with the length and flow rate determining the reaction time. beilstein-journals.org This precise control minimizes the formation of byproducts and can lead to higher yields and purity. researchgate.net

On-Demand Synthesis and Reaction Control

A key benefit of continuous flow systems is the ability to perform on-demand synthesis. Because the reaction volumes within the reactor at any given time are very small, the technology is inherently safer, especially when dealing with hazardous reagents or intermediates. nih.gov Production can be started or stopped quickly, and the output can be easily scaled by simply running the system for longer periods or by "scaling out" (using multiple reactors in parallel).

This level of control is ideal for producing reactive intermediates like this compound, which may be unstable and are often best used immediately in a subsequent reaction step. Flow chemistry allows for the direct coupling of the acyl chloride formation with the next step in a synthetic sequence, a concept known as a "telescopic process". nih.gov This avoids the isolation, purification, and storage of the sensitive intermediate, streamlining the entire manufacturing process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Chlorides

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small internal volumes and better heat management. beilstein-journals.org |

| Mixing | Can be inefficient and non-uniform, leading to local hot spots and byproducts. | Extremely rapid and efficient mixing, leading to higher selectivity. researchgate.net |

| Heat Transfer | Poor, difficult to control temperature precisely in large vessels. | Excellent, allows for precise control of exothermic reactions. beilstein-journals.org |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Simpler, achieved by extending run time or numbering-up reactors. |

| Process Control | Manual or semi-automated control over bulk parameters. | High degree of automation and precise control over temperature, pressure, and residence time. nih.gov |

Optimization of Synthetic Pathways for Scalability and Yield

Key optimization parameters for the chlorination step include:

Stoichiometry: The molar ratio of the chlorinating agent to the carboxylic acid is a critical factor. While a stoichiometric amount is theoretically required, an excess of the agent is often used to drive the reaction to completion. google.com

Catalyst Loading: The amount of catalyst (e.g., DMF) must be optimized to ensure a reasonable reaction rate without causing unwanted side reactions.

Temperature and Time: The reaction temperature and duration are interdependent. Higher temperatures can shorten reaction times but may also lead to the degradation of the product or the formation of impurities. google.com An optimal balance must be found to ensure complete conversion with high selectivity.

Solvent Choice: In solvent-based processes, the choice of solvent is crucial. It must be inert to the reaction conditions, effectively dissolve the starting materials, and be easily removed from the final product. google.com For example, a patent for a similar compound found that using a specific solvent system allowed for simple separation of the product layer from impurities, significantly improving purity without costly distillation. google.com

By carefully optimizing these variables, often through Design of Experiments (DoE) methodologies, a robust, high-yield, and scalable process can be developed for the reliable production of this compound. nih.gov

Reactivity and Reaction Mechanisms of 4 2 Phenylethoxy Benzoyl Chloride

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

4-(2-Phenylethoxy)benzoyl chloride serves as an effective acylating agent in Friedel-Crafts reactions, a cornerstone method for forming carbon-carbon bonds with aromatic rings. wikipedia.orglibretexts.org This reaction involves the substitution of a hydrogen atom on an aromatic ring with the 4-(2-phenylethoxy)benzoyl group to produce an aryl ketone. sigmaaldrich.comchemguide.co.uk

The reaction is initiated by the activation of the acyl chloride with a Lewis acid, which generates a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This ion is then attacked by the electron-rich aromatic substrate, followed by deprotonation to restore aromaticity and yield the ketone product. chemguide.co.uk

Regiochemical Control in Aromatic Ring Acylation

The position at which the acyl group attaches to the substrate's aromatic ring is dictated by the directing effects of the substituents already present on that ring. The 4-(2-phenylethoxy) group on the benzoyl chloride itself is part of the electrophile and does not influence the regiochemistry on the substrate. Instead, the acyl group deactivates its own ring, preventing self-acylation.

Activating Groups: When the aromatic substrate contains an activating, ortho-, para-directing group (e.g., methoxy (B1213986), methyl), acylation occurs primarily at the para position due to steric hindrance at the ortho positions. For instance, the acylation of anisole (B1667542) with an acyl chloride in the presence of a Lewis acid catalyst is highly regioselective for the para-position. beilstein-journals.org

Deactivating Groups: Friedel-Crafts acylation generally fails with strongly deactivated aromatic rings, such as nitrobenzene. libretexts.org

Theoretical studies using density functional theory (DFT) and Parr functions have become powerful tools for predicting the regioselectivity in Friedel-Crafts benzoylation reactions by identifying the most nucleophilic sites on the aromatic substrate. imist.maresearchgate.net

Catalyst Selection and Lewis Acid Activation

A crucial component of the Friedel-Crafts acylation is the Lewis acid catalyst, which enhances the electrophilicity of the acylating agent. imist.ma The most common catalyst is aluminum chloride (AlCl₃). wikipedia.orgchemguide.co.uk The mechanism involves the coordination of the Lewis acid to the chlorine atom of the benzoyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. sigmaaldrich.com

Because the resulting ketone product can form a stable complex with the Lewis acid, stoichiometric or greater amounts of the catalyst are often required. wikipedia.org However, for activated aromatic rings, catalytic amounts of milder Lewis acids can be employed. wikipedia.orgbeilstein-journals.org

| Catalyst | Typical Application/Notes | Source |

| Aluminum Chloride (AlCl₃) | The most common and highly reactive catalyst. Used in stoichiometric amounts. | wikipedia.orgchemguide.co.uk |

| Iron(III) Chloride (FeCl₃) | A common, effective alternative to AlCl₃. | masterorganicchemistry.comimist.ma |

| Zinc(II) Chloride (ZnCl₂) | A milder Lewis acid, sometimes used in catalytic amounts. | imist.ma |

| Boron Trifluoride (BF₃) | Another common Lewis acid catalyst. | imist.ma |

| Solid Acid Catalysts (e.g., Zeolites) | Used as environmentally friendly, reusable catalysts in industrial applications. | imist.ma |

Unimolecular vs. Bimolecular Reaction Pathways

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a bimolecular nucleophilic substitution (Sₙ2-type) pathway to a unimolecular (Sₙ1-type) pathway. The dominant mechanism for this compound is heavily influenced by the electronic properties of the phenylethoxy substituent and the nature of the solvent.

Solvolysis Studies and Acylium Ion Intermediates

Solvolysis reactions of p-substituted benzoyl chlorides in weakly nucleophilic, high-ionizing power solvents (like 97% hexafluoroisopropanol) have shown that electron-donating substituents strongly favor a dissociative, Sₙ1-like mechanism. nih.gov This pathway proceeds through the formation of a discrete acylium ion intermediate. nih.gov

The para-phenylethoxy group on this compound is considered an electron-donating group due to the resonance contribution from the ether oxygen atom. This donation of electron density stabilizes the positive charge that develops on the carbonyl carbon as the C-Cl bond breaks, thereby lowering the activation energy for the formation of the 4-(2-phenylethoxy)benzoyl acylium ion.

Conversely, in more nucleophilic solvents (like aqueous ethanol), a bimolecular, addition-elimination pathway is more likely. Here, the solvent acts as a nucleophile, adding to the carbonyl group in the rate-determining step.

| Condition | Favored Pathway | Intermediate | Rationale |

| Electron-Donating Group (e.g., -O-R) | Sₙ1-like (Unimolecular) | Acylium Ion | Stabilizes positive charge of the intermediate. nih.gov |

| Electron-Withdrawing Group (e.g., -NO₂) | Sₙ2-like (Bimolecular) | Tetrahedral Intermediate | Destabilizes acylium ion; favors nucleophilic attack. nih.gov |

| Weakly Nucleophilic Solvent (e.g., TFE, HFIP) | Sₙ1-like (Unimolecular) | Acylium Ion | Promotes ionization without strong nucleophilic assistance. nih.gov |

| Strongly Nucleophilic Solvent (e.g., aq. Ethanol) | Sₙ2-like (Bimolecular) | Tetrahedral Intermediate | Solvent participates directly in the rate-determining step. nih.gov |

Kinetic Isotope Effects and Linear Free Energy Relationships

Mechanistic pathways can be further elucidated using physical organic chemistry tools like kinetic isotope effects (KIEs) and linear free-energy relationships (LFERs). wikipedia.orglibretexts.org

Kinetic Isotope Effects: The chlorine leaving group KIE (k³⁵/k³⁷) is a sensitive probe for C-Cl bond cleavage in the transition state. For reactions of substituted benzyl (B1604629) chlorides, a clear distinction has been observed: Sₙ1 reactions exhibit a larger KIE (e.g., ~1.0078) compared to Sₙ2 reactions (~1.0058), indicating more significant bond breaking in the unimolecular pathway's transition state. researcher.lifeosti.gov For this compound, a larger chlorine KIE would be expected in solvolysis reactions that proceed via an acylium ion.

Linear Free Energy Relationships (LFERs): The Hammett equation is a classic LFER that relates reaction rates to substituent electronic effects. umn.eduutdallas.edu For the solvolysis of para-substituted benzoyl chlorides, a plot of the logarithm of the rate constants against the substituent constants (σp) provides a reaction constant (ρ). A large, negative ρ value indicates a buildup of positive charge in the transition state, which is strong evidence for an Sₙ1 mechanism. nih.gov Given that the 4-(2-phenylethoxy) group is electron-donating, its inclusion in such a study would contribute to a trend consistent with the formation of a cationic acylium intermediate. nih.govscribd.com

Influence of Aromatic Substituents on Reaction Rates and Mechanisms

The Hammett equation is a linear free-energy relationship that correlates the reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org It is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the reaction of the unsubstituted reactant (hydrogen as the substituent).

σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent and is independent of the reaction type. oxfordreference.com

ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to the electronic effects of the substituents. oxfordreference.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a transition state with a buildup of negative charge. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, which stabilize a transition state with a buildup of positive charge.

The 4-(2-phenylethoxy) group in the title compound is an electron-donating group due to the presence of the ether oxygen atom adjacent to the aromatic ring. The lone pairs on the oxygen can be delocalized into the benzene ring through resonance, increasing the electron density at the para position and on the carbonyl carbon. This increased electron density generally leads to a decrease in the rate of nucleophilic attack on the carbonyl carbon, as the electrophilicity of this center is reduced.

In contrast, electron-withdrawing substituents, such as a nitro group (-NO₂) or a chloro group (-Cl), decrease the electron density on the carbonyl carbon. This enhanced electrophilicity facilitates nucleophilic attack, leading to an increase in the reaction rate.

The mechanism of solvolysis for benzoyl chlorides can range from a dissociative Sɴ1-type mechanism, proceeding through a discrete acylium ion intermediate, to an associative Sɴ2-type mechanism, involving the formation of a tetrahedral intermediate. nih.gov The nature of the substituent can influence which pathway is favored. Electron-donating groups, like the methoxy group (a proxy for the phenylethoxy group), can stabilize the formation of a positive charge, thus favoring a more dissociative pathway. nih.gov Conversely, electron-withdrawing groups favor an associative mechanism where the buildup of negative charge in the tetrahedral intermediate is stabilized. nih.gov

Kinetic studies on the solvolysis of various para-substituted benzoyl chlorides provide quantitative evidence for these substituent effects. The following tables summarize relevant Hammett substituent constants and experimental rate constants for the solvolysis of selected benzoyl chloride derivatives.

Hammett Substituent Constants (σp) for Selected Para-Substituents

| Substituent (Z) | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Electron-Withdrawing |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

This table presents standard Hammett σp constants which quantify the electronic influence of substituents at the para position.

Rate Constants for the Solvolysis of para-Substituted Benzoyl Chlorides

| Substituent (Z) in p-Z-C₆H₄COCl | Solvent System | Rate Constant (k) in s⁻¹ |

| -OCH₃ | 97% Hexafluoroisopropanol-Water | 2.5 x 10⁻² |

| -CH₃ | 97% Hexafluoroisopropanol-Water | 1.8 x 10⁻⁴ |

| -H | 97% Hexafluoroisopropanol-Water | 3.5 x 10⁻⁵ |

| -Cl | 97% Hexafluoroisopropanol-Water | 8.9 x 10⁻⁶ |

Data sourced from studies on the solvolysis of p-substituted benzoyl chlorides. nih.gov The trend clearly shows that electron-donating groups like -OCH₃ significantly accelerate solvolysis in this weakly nucleophilic, highly ionizing solvent, which is consistent with a mechanism involving a cationic intermediate.

The data illustrates that in a highly ionizing, weakly nucleophilic solvent like 97% hexafluoroisopropanol-water, electron-donating groups like methoxy (-OCH₃) lead to a faster rate of solvolysis compared to electron-withdrawing groups like chloro (-Cl). nih.gov This supports a mechanism with significant cationic character in the transition state, where the electron-donating substituent can effectively stabilize the developing positive charge on the carbonyl carbon. The 4-(2-phenylethoxy) group, being an electron-donating group similar to methoxy, would be expected to exhibit similar rate-enhancing effects in such solvent systems.

In reactions proceeding through a more associative mechanism, such as hydrolysis in aqueous acetone, the opposite trend is often observed, with electron-withdrawing groups accelerating the reaction. For the alkaline hydrolysis of ethyl benzoates, a reaction with a well-established tetrahedral intermediate, the reaction constant (ρ) is +2.498, indicating a high sensitivity to substituents and acceleration by electron-withdrawing groups. wikipedia.org

Advanced Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The utility of a chemical compound as a building block is determined by its reactivity and the functional groups it possesses. As an acyl chloride, 4-(2-phenylethoxy)benzoyl chloride is expected to be a reactive acylating agent, capable of participating in a variety of organic transformations to introduce the 4-(2-phenylethoxy)benzoyl moiety into a target molecule.

A comprehensive search of scientific databases and patent literature did not yield specific studies detailing the use of this compound in the design and synthesis of functional materials. While related compounds such as 4-(phenylazo)benzoyl chloride have been used in the synthesis of polyacetylene derivatives, no analogous applications have been documented for this compound. scbt.comsigmaaldrich.com

Benzoyl chloride and its derivatives serve as crucial intermediates in the manufacturing of a wide array of chemicals, including those with applications in agriculture and other specialty markets. researchwithrowan.com For instance, other substituted benzoyl chlorides are known precursors to agrochemicals and high-performance polymers. wikipedia.org However, a detailed review of the available literature reveals no specific mentions of this compound as an intermediate in the production of specific agrochemicals or specialty chemicals.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a technique used to modify an analyte to improve its detection and separation in analytical methods like chromatography. Benzoyl chloride is a known derivatizing agent, particularly for enhancing the analysis of polar molecules by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govdaneshyari.com This is achieved by introducing a nonpolar benzoyl group, which can improve chromatographic retention and ionization efficiency. nih.govchromatographyonline.com

Despite the established use of benzoyl chloride in LC-MS/MS, no specific research or application notes were found that describe the use of this compound as a derivatization agent for this purpose. The following subsections reflect this lack of specific data.

The addition of a benzoyl group to polar analytes generally increases their retention on reversed-phase chromatographic columns, which can lead to improved resolution. nih.gov However, there is no available data from scientific studies to demonstrate or quantify the effect of derivatization with this compound on the chromatographic resolution and retention of specific analytes.

Derivatization with benzoyl chloride can enhance the ionization efficiency of certain analytes in mass spectrometry, leading to lower detection limits. daneshyari.com No studies were found that have investigated or reported on the impact of the 4-(2-phenylethoxy)benzoyl group on the ionization efficiency of analytes in mass spectrometry.

Targeted Derivatization in Metabolomics and Proteomics Research

The chemical derivatization of analytes is a crucial strategy in metabolomics and proteomics to enhance their detectability and improve chromatographic separation, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). Benzoyl chloride, the parent compound of this compound, is a well-established reagent for this purpose. chemicalbook.comnih.govsmolecule.com It reacts with primary and secondary amines, phenols, and thiols, functional groups that are common in many metabolites. smolecule.com This process, known as benzoylation, attaches a benzoyl group to the analytes, which typically increases their hydrophobicity and ionization efficiency, leading to improved sensitivity and chromatographic performance. smolecule.com

Research has demonstrated the utility of benzoyl chloride in the targeted metabolomics of neurochemicals, where it has been used to derivatize a wide range of compounds including catecholamines, amino acids, and trace amines in various biological samples like human serum and cerebrospinal fluid. chemicalbook.comnih.govgoogle.com This derivatization allows for robust and sensitive quantification of these important biomolecules. chemicalbook.comnih.gov

However, specific studies employing This compound for targeted derivatization in metabolomics or proteomics are not found in the reviewed scientific literature. While the presence of the benzoyl chloride functional group suggests it could theoretically be used as a derivatizing agent, no published research confirms its application or advantages in this context. Therefore, no specific research findings or data tables for its use in metabolomics and proteomics can be provided.

Contribution to Diversification and Functionalization in Synthetic Libraries

Synthetic libraries are large collections of structurally diverse chemical compounds that are essential tools in drug discovery and chemical biology for screening and identifying new bioactive molecules. The functionalization of core scaffolds with various reagents is a key strategy for generating this diversity. Acyl chlorides, such as benzoyl chloride, are valuable reagents in this process due to their reactivity, allowing for the introduction of a benzoyl moiety onto molecules containing amine or alcohol functional groups.

Theoretically, This compound could be used as a building block in the creation of synthetic libraries. The 4-(2-phenylethoxy) group would introduce a specific structural and functional element into the library, potentially influencing the pharmacokinetic or pharmacodynamic properties of the synthesized compounds. This could be particularly useful for creating focused libraries aimed at specific biological targets where the phenylethoxy moiety might confer desirable binding characteristics.

Despite this potential, a review of available scientific literature and patent databases does not yield specific examples or detailed research on the use of This compound for the diversification and functionalization of synthetic libraries. The general utility of benzoyl chlorides in organic synthesis is well-documented, but specific applications of this particular substituted derivative in library synthesis are not described.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 4-(2-phenylethoxy)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In ¹H NMR spectroscopy, the protons of the phenylethoxy group typically exhibit distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom and the other methylene protons of the ethyl bridge appear as triplets. The aromatic protons of the phenoxy and benzoyl rings resonate in the downfield region of the spectrum, often as complex multiplets due to spin-spin coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the benzoyl chloride group is characteristically found at a low field. The carbons of the aromatic rings and the methylene carbons of the phenylethoxy group each give rise to distinct signals, allowing for a complete assignment of the carbon framework. For comparison, in the ¹³C NMR spectrum of the related compound benzoyl chloride, the carbonyl carbon appears at a specific chemical shift, and the aromatic carbons show a pattern of signals corresponding to the substituted benzene (B151609) ring. chemicalbook.com

Table 1: Representative NMR Data for Related Benzoyl Compounds This table contains interactive elements. Click on the headers to sort the data.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Benzoyl chloride | ¹H | 7.5-8.2 | Multiplet |

| Benzoyl chloride | ¹³C | 128.8, 130.5, 134.9, 135.3, 168.9 | - |

| Benzil | ¹H | 7.5-8.0 | Multiplet |

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

A strong absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the acyl chloride group. researchgate.net The presence of the ether linkage (C-O-C) would be confirmed by stretching vibrations in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration of the acyl chloride is expected at lower wavenumbers, generally between 800 and 600 cm⁻¹. researchgate.net For instance, in the IR spectrum of benzoyl chloride, a strong carbonyl peak is a defining feature. nist.govchemicalbook.com Similarly, the gas-phase IR spectrum of 4-ethoxybenzoyl chloride also shows these characteristic absorptions. nist.gov

Table 2: Expected IR Absorption Frequencies for this compound This table contains interactive elements. Click on the headers to sort the data.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Acyl Chloride | C=O | 1750-1800 (strong) |

| Ether | C-O-C | 1250-1000 |

| Aromatic Ring | C=C | 1600-1450 |

| Aromatic | C-H | >3000 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. acs.org HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₅H₁₃ClO₂.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the chlorine atom, the cleavage of the C-O ether bond, or the fragmentation of the phenylethoxy side chain. The benzoyl cation (m/z 105) is a common fragment observed in the mass spectra of benzoyl derivatives. nih.gov The analysis of these fragmentation patterns provides further structural confirmation. For example, the HRMS of related compounds like N-(2-chlorophenyl)benzamide shows a molecular ion peak and characteristic fragments that help identify the compound. rsc.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. nih.gov However, the high reactivity of acyl chlorides can present challenges, as they may hydrolyze on the column. oup.com To circumvent this, derivatization is often employed. For instance, the acid chloride can be reacted with an alcohol or an amine to form a more stable ester or amide, which can then be readily analyzed by GC. nih.govacs.org

GC coupled with a mass spectrometer (GC-MS) allows for both the separation and identification of the components in a mixture. researchgate.net The retention time from the GC provides a quantitative measure, while the mass spectrum from the MS confirms the identity of the eluted compound. nih.gov Method development for acyl chlorides often involves careful selection of the column and operating conditions to minimize on-column reactions and ensure accurate quantification. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. jocpr.comsielc.com It is particularly useful for monitoring the progress of reactions, as it can separate the starting materials, intermediates, and final product. nih.govnih.gov

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.com The retention time of this compound will depend on its polarity relative to the other components in the mixture. By derivatizing with agents like benzoyl chloride, the retention of polar analytes can be increased, improving separation. chromatographyonline.com

HPLC coupled with a UV detector is commonly used for quantification, as the aromatic rings in the molecule absorb UV light. jocpr.com For preparative applications, the fractions corresponding to the desired product can be collected for further use. The robustness of HPLC makes it an essential tool for ensuring the purity of this compound before its use in subsequent research applications. pensoft.neteprajournals.com

Despite a comprehensive search for scientific literature, specific experimental data for the elemental analysis of this compound, which is required to fulfill the user's request for a detailed article, could not be located. While basic information such as the compound's molecular formula (C15H13ClO2) and molecular weight (260.72 g/mol ) is available, the experimental data needed for the empirical formula verification section of the requested article is absent from the available search results. chemicalbook.com

The user's instructions mandated a strict adherence to a detailed outline, including a section on "Elemental Analysis for Empirical Formula Verification" with data tables. Without access to research articles or databases containing the calculated and experimentally found percentages of carbon, hydrogen, and chlorine for this specific compound, it is not possible to generate the required content for this section. Searches for the synthesis and characterization of this compound did not yield publications with the necessary analytical data.

Therefore, the generation of the complete article as per the user's specified outline and content requirements is not possible at this time due to the lack of specific, research-based elemental analysis data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electronic structure and predicting reactivity, offering a microscopic view of chemical processes.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms by calculating the potential energy surface of a reaction. researchgate.net For 4-(2-Phenylethoxy)benzoyl chloride, DFT could be employed to study its reactions, such as nucleophilic acyl substitution. By mapping the energy profile of the reaction pathway, including transition states and intermediates, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net

For instance, in a reaction with a nucleophile, DFT calculations could help to:

Determine the activation energy barrier, providing insight into the reaction rate.

Visualize the geometry of the transition state, revealing the key interactions that stabilize it.

Analyze the charge distribution at different points along the reaction coordinate to understand the flow of electrons.

A hypothetical DFT study on the hydrolysis of this compound could reveal the stepwise mechanism involving the formation of a tetrahedral intermediate. The calculated energy barriers for the formation and breakdown of this intermediate would clarify the rate-determining step of the reaction.

Predicting Spectroscopic Signatures and Molecular Properties

Quantum chemical calculations are also proficient at predicting various spectroscopic properties of molecules. For this compound, methods like DFT can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. researchgate.net

Beyond spectroscopic data, these calculations can also predict a range of molecular properties that are crucial for understanding the compound's behavior.

Table 1: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | ~-6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~-1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~5.3 eV | Indicates the chemical reactivity and kinetic stability. |

These predicted values provide a quantitative basis for understanding the electronic characteristics of this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for conformational analysis. nih.gov

By simulating the motion of the atoms in the molecule over a period of time, MD can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The simulations can identify low-energy conformations that are likely to be biologically active. nih.gov

A typical MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would track the trajectories of all atoms. Analysis of these trajectories would provide information on:

The distribution of dihedral angles, identifying the most stable rotamers.

The formation of intramolecular hydrogen bonds, if any.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are a cornerstone of modern drug discovery and are used to predict the activity of new, untested compounds. nih.gov

For a compound like this compound, a QSAR study would typically involve the following steps:

Data Collection: A dataset of structurally related compounds with their measured biological activities (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. plos.orgrsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Once a validated QSAR model is established, it can be used to predict the biological activity of this compound and to design new derivatives with potentially improved activity.

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Acylation

The acylation reactions involving 4-(2-Phenylethoxy)benzoyl chloride are fundamental to its utility. However, traditional methods often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which can be corrosive and generate significant waste. numberanalytics.comresearchgate.net The future lies in the development of advanced catalytic systems that are not only more efficient but also environmentally benign.

Key Research Areas:

Novel Lewis Acid Catalysts: Research is focused on developing new Lewis acid catalysts based on metals such as scandium (Sc), indium (In), and hafnium (Hf). numberanalytics.com These catalysts have demonstrated high activity and selectivity in Friedel-Crafts acylation reactions under milder conditions and often exhibit greater tolerance to moisture and various functional groups. numberanalytics.com

Heterogeneous Catalysis: To simplify catalyst recovery and recycling, solid-supported catalysts are being extensively investigated. numberanalytics.com Materials like zeolites, mesoporous silicas, and metal-organic frameworks (MOFs) are promising candidates for the acylation of aromatic compounds. numberanalytics.comresearchgate.net For instance, zeolites such as H-Y and HBEA have shown high efficiency and selectivity in Friedel-Crafts acylation reactions. numberanalytics.comnih.gov

Green Catalytic Routes: In line with the principles of green chemistry, there is a growing interest in using eco-friendly catalysts. ijstm.comresearchgate.net Zinc oxide (ZnO) has emerged as a promising, low-cost, and reusable catalyst for the acylation of aromatic compounds with acid chlorides under solvent-free conditions at room temperature. researchgate.net

Table 1: Comparison of Traditional and Novel Catalytic Systems for Acylation

| Catalyst Type | Advantages | Disadvantages |

| Traditional (e.g., AlCl₃) | High reactivity | High catalyst loading, moisture sensitivity, corrosive, generates toxic waste numberanalytics.comresearchgate.net |

| Novel Lewis Acids (e.g., Sc(OTf)₃) | High activity and selectivity, mild reaction conditions, moisture tolerant numberanalytics.com | Higher cost compared to traditional catalysts |

| Heterogeneous (e.g., Zeolites) | Easy recovery and recyclability, reduced waste numberanalytics.com | Can have lower activity compared to homogeneous catalysts |

| Green Catalysts (e.g., ZnO) | Environmentally friendly, reusable, mild conditions researchgate.net | May have limitations in substrate scope |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling the rapid prediction and optimization of reaction conditions. For the synthesis and application of this compound, these technologies can significantly reduce the time and resources required for process development.

Key Applications:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the major product and yield of a given reaction. acs.orgresearchgate.net This can help chemists to identify the most promising reaction conditions for the acylation reactions involving this compound without the need for extensive trial-and-error experimentation.

Automated Synthesis: The integration of AI with automated synthesis platforms, or "molecule-making machines," can enable the autonomous discovery and optimization of synthetic routes. technologynetworks.com This approach has the potential to accelerate the discovery of new derivatives of this compound with desired properties.

Retrosynthesis Planning: AI-powered tools can assist chemists in designing synthetic routes by proposing a series of reactions to produce a target molecule. nih.govchemrxiv.org These tools can analyze vast amounts of chemical literature to identify the most efficient and cost-effective synthetic pathways. nih.gov

Exploration of Bio-Derived Solvents and Sustainable Reagents

The chemical industry is increasingly moving towards the use of renewable resources to reduce its environmental footprint. The exploration of bio-derived solvents and sustainable reagents is a key aspect of this transition.

Sustainable Alternatives:

Bio-Based Solvents: Solvents derived from renewable biomass sources, such as plants and microorganisms, offer a greener alternative to traditional petroleum-based solvents. numberanalytics.com Examples include limonene (B3431351) (from citrus peels), glycerol (B35011) (a byproduct of biodiesel production), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). numberanalytics.comrsc.org Research is ongoing to evaluate the suitability of these solvents for reactions involving this compound.

Greener Acylating Agents: While this compound is an effective acylating agent, research is also exploring more environmentally friendly alternatives to traditional acyl chlorides. numberanalytics.com Carboxylic acids and their anhydrides are being investigated as greener options in the presence of suitable catalysts. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. numberanalytics.comhumanjournals.com Microwave-assisted organic synthesis is one technique that often allows for solvent-free conditions and can lead to faster reaction times. numberanalytics.comijstm.com

Advanced Flow Chemistry Architectures for Complex Syntheses

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of complex molecules. umontreal.canih.gov This technology provides precise control over reaction parameters, enhanced safety, and improved scalability. nih.govnih.gov

Benefits for Synthesizing Derivatives:

Access to Hazardous Intermediates: The small reactor volumes in flow systems allow for the safe generation and use of hazardous reagents, such as phosgene (B1210022) derivatives, which can be challenging to handle in batch processes. acs.orgresearchgate.net This could open up new synthetic possibilities for modifying the benzoyl chloride moiety.

Enhanced Process Control: The high surface-area-to-volume ratio in flow reactors enables excellent heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and selectivities. nih.govnih.gov

Expanding Applications in Targeted Molecular Probes and Diagnostics

The unique chemical properties of this compound make it a valuable building block for the synthesis of molecules with specific biological activities. Future research will likely focus on expanding its applications in the development of targeted molecular probes and diagnostic agents.

Potential Applications:

Derivatization for Metabolomics: Benzoyl chloride is already used as a derivatizing agent to improve the detection of low molecular weight polar compounds, such as neurotransmitters and their metabolites, in biological samples using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The phenoxyethoxy group in this compound could be further functionalized to create tailored derivatization agents for specific classes of biomolecules.

Synthesis of Bioactive Molecules: The benzoyl chloride moiety is a common feature in many biologically active compounds. The 4-(2-phenylethoxy) substituent can be strategically modified to fine-tune the pharmacological properties of these molecules, leading to the development of new therapeutic agents.

Fluorescent Probes: By incorporating fluorescent tags into the structure of this compound derivatives, it may be possible to create molecular probes that can be used to visualize and track specific biological processes in real-time.

Q & A

Basic Research Question

- FT-IR : Look for C=O stretch at ~1760–1780 cm⁻¹ (acyl chloride) and aryl ether C-O-C stretch at ~1240 cm⁻¹ .

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), phenylethoxy –OCH₂CH₂– (δ 3.8–4.2 ppm), and benzylic protons (δ 4.5–4.8 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 274 (M⁺) and fragment ions at m/z 105 (C₆H₅CH₂⁺) and 121 (C₆H₅OCH₂⁺) .

- Elemental Analysis : Confirm Cl content (theoretical ~12.9%) via combustion analysis.

What safety protocols and PPE are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Impervious gloves (nitrile), chemical goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Avoid water contact to prevent HCl release .

- Storage : Keep in airtight, dark glass containers under dry inert gas (argon) at 2–8°C .

- First Aid : For skin contact, rinse immediately with 5% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15+ minutes .

How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Sampling : Withdraw aliquots at intervals (0, 1, 3, 6, 24 hrs) and quench with excess diisopropylamine.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) for residual acyl chloride and hydrolysis product (benzoic acid derivative).

Key Findings : - Hydrolysis accelerates above pH 7 and 40°C, with t₁/₂ < 2 hrs at pH 12 .

- Stabilizers like molecular sieves or anhydrous MgSO₄ can extend shelf life .

What strategies can optimize the reaction efficiency of this compound in nucleophilic acyl substitution reactions?

Advanced Research Question

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance reactivity with sterically hindered amines .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity but may compete in hydrolysis; balance with low temperatures (0–5°C) .

- Kinetic Profiling : Employ in-situ IR to track acyl chloride consumption and adjust reagent stoichiometry dynamically .

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound carbonate) to sequester HCl .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model transition states in nucleophilic attacks. Key parameters: LUMO energy (acyl carbon), charge distribution .

- Molecular Dynamics : Simulate solvent effects on reaction barriers (e.g., toluene vs. DMF) using GROMACS .

- Machine Learning : Train models on existing benzoyl chloride reaction datasets to predict optimal catalysts or conditions .

How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts) during reactions involving this compound?

Advanced Research Question

- Hypothesis Testing :

- Byproduct Identification : Use HRMS and 2D NMR to characterize unexpected peaks .

- Mechanistic Reassessment : Probe for radical pathways (e.g., via EPR spectroscopy) or trace metal catalysis (e.g., Fe³⁺ from glassware) .

- Reproducibility Checks : Validate under strictly anhydrous conditions and compare with literature protocols .

- Collaborative Workflows : Share raw data via platforms like PubChem or Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.